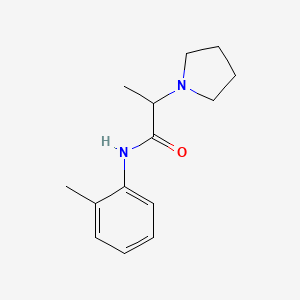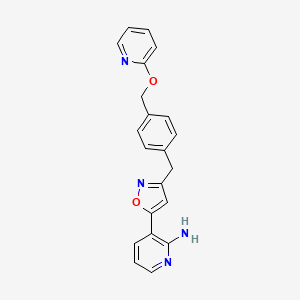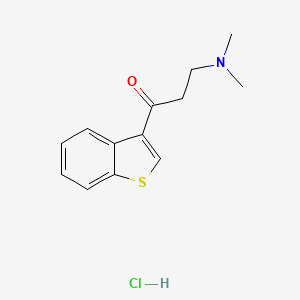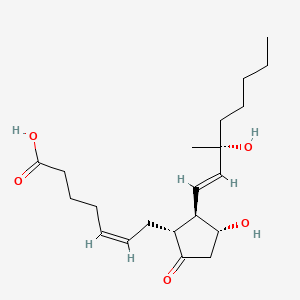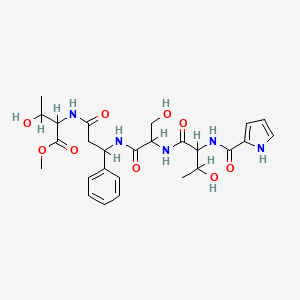
Asterinin E
Vue d'ensemble
Description
Asterinin E is a pentapeptide extracted from the roots of Aster tataricus . The amino acid analysis of Asterinin E revealed the presence of one equivalent L- serine, two equivalents L-allothreonine, one equivalent L-ß-phenylalanine, and one equivalent A pyrrolocarb- oxylic acid .
Synthesis Analysis
The total assignment of IH and 13C NMR chemical shifts were given on the basis of H, IH COSY and IH, 13C COSY, indicating Asterinin E as a pentapeptide . The sequence of amino acid residues, A Pro-L- allo-Thr-L-Ser-L-ßPhe-L-allo-ThrOMe, was deducted by the COLOC AND ROESY spectra .
Chemical Reactions Analysis
The IR spectrum showed the presence of hydroxyls, amides, and an ester carboxyl group . A series of fragment peaks at m/z: 468, 94, 367, 195, 282, 131, and 429 in the FAB-mass spectrum supported the sequence of amino acid residues .
Physical And Chemical Properties Analysis
Asterinin E has a chemical formula of C26H35N5O9, an exact mass of 561.2435, and a molecular weight of 561.59 . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Identification and Structural Elucidation
- Asterinin E, a pentapeptide, was isolated from the roots of Aster tataricus L.f., and its structure was elucidated based on spectroscopic analysis, chemical, and enzymatic methods. This research contributes to the understanding of the chemical composition and potential bioactive compounds in Aster tataricus (Cheng et al., 1996).
Potential Skin Protective Functions
- Although not directly related to Asterinin E, research on Asterias pectinifera, a species of starfish, has demonstrated potential skin protective functions of compounds derived from it. These include antioxidant effects and anti-melanogenic effects, indicating a broader interest in compounds derived from similar species for dermatological applications (Oh et al., 2022).
Propriétés
IUPAC Name |
methyl 3-hydroxy-2-[[3-[[3-hydroxy-2-[[3-hydroxy-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O9/c1-14(33)21(31-23(36)17-10-7-11-27-17)25(38)29-19(13-32)24(37)28-18(16-8-5-4-6-9-16)12-20(35)30-22(15(2)34)26(39)40-3/h4-11,14-15,18-19,21-22,27,32-34H,12-13H2,1-3H3,(H,28,37)(H,29,38)(H,30,35)(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCYMDBASVMOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)NC(C(C)O)C(=O)OC)C1=CC=CC=C1)NC(=O)C2=CC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938171 | |
| Record name | N-[1,3-Dihydroxy-1-({3-hydroxy-3-[(3-hydroxy-1-methoxy-1-oxobutan-2-yl)imino]-1-phenylpropyl}imino)propan-2-yl]-3-hydroxy-2-[(1H-pyrrole-2-carbonyl)amino]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asterinin E | |
CAS RN |
172548-92-4 | |
| Record name | Asterinin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172548924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1,3-Dihydroxy-1-({3-hydroxy-3-[(3-hydroxy-1-methoxy-1-oxobutan-2-yl)imino]-1-phenylpropyl}imino)propan-2-yl]-3-hydroxy-2-[(1H-pyrrole-2-carbonyl)amino]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



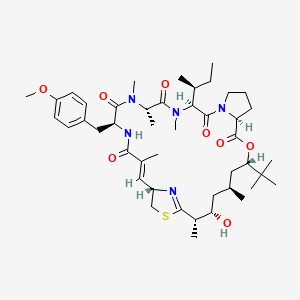
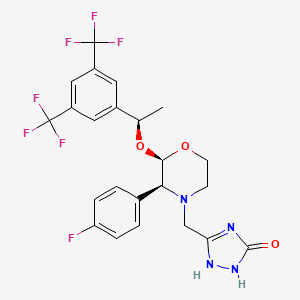
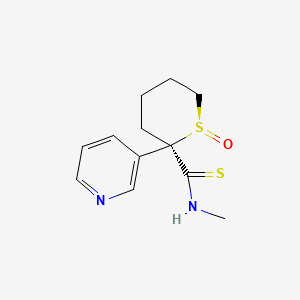
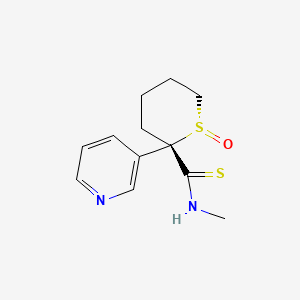
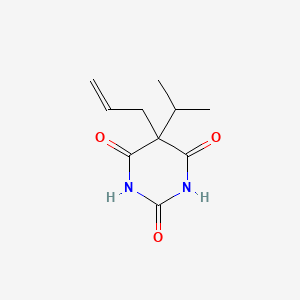
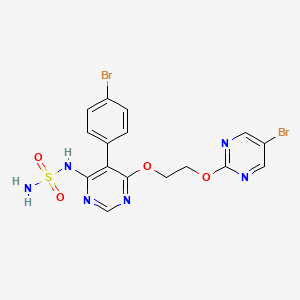
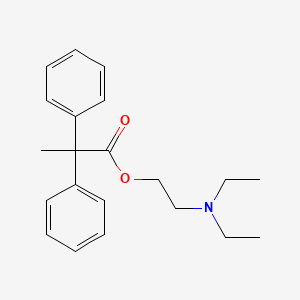
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
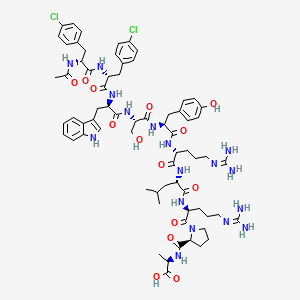
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
